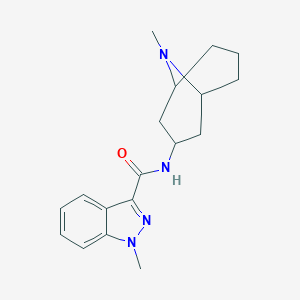

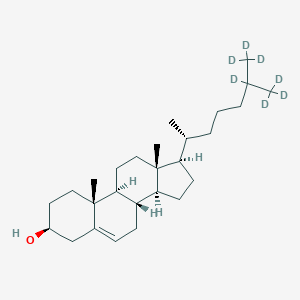

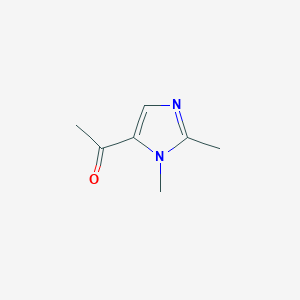

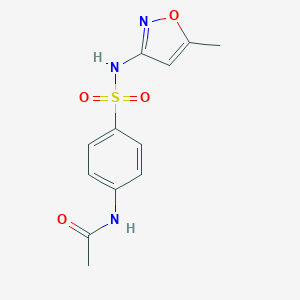

![molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7](/img/structure/B27381.png)

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Overview

Description

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline is a chemical compound with the molecular formula C19H22N2O4 . It is a member of isoquinolines, an aromatic ether, a diether and an isoquinoline alkaloid .

Synthesis Analysis

There are several studies that have synthesized a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their affinities for both sigma-1 and sigma-2 receptors . Another study reported a new series of derivatives bearing the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline moiety linked to an aryl substituted amide .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . The compound has a molecular weight of 378.8 g/mol .Chemical Reactions Analysis

There are several studies that have evaluated the chemical reactions of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. For instance, one study synthesized a new series of these derivatives and evaluated their affinities for both sigma-1 and sigma-2 receptors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 378.1346349 g/mol . The topological polar surface area of the compound is 68.7 Ų .Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Synthesis of Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of tetrahydroisoquinoline derivatives . These derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

Parkinson’s Disease Treatment

Tetrahydroisoquinoline carboxylic acids, including this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . They have been used in the treatment of Parkinson’s disease .

Anti-Inflammatory, Anti-Viral, Anti-Fungal, and Anti-Cancer Compounds

Tetrahydroisoquinolines (THIQs), including this compound, have been used to identify, design, and synthesize novel biologically active derivatives of interest in drug development . These include anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .

Synthesis of Salsolidine, Carnegine, and Laudanosine

This compound is used in the synthesis of salsolidine, carnegine, and laudanosine . These are all alkaloids with various biological activities.

Treatment for Stable Angina and Atrial Fibrillation

The compound has been developed as a treatment for stable angina and atrial fibrillation . These are both cardiovascular conditions that can benefit from new treatment options.

Future Directions

There are several potential future directions for research on this compound. For instance, one study suggested that sigma-2 receptor selective ligands, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, could be used as valuable tools to study its pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants . Another study suggested that this compound could be developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .

properties

IUPAC Name |

6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCRFYGXPUAKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439786 | |

| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline | |

CAS RN |

82925-01-7 | |

| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

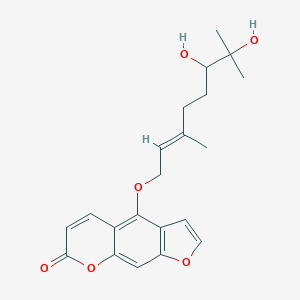

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)